molecular formula C21H18N2O2S B307855 2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

Cat. No. B307855
M. Wt: 362.4 g/mol
InChI Key: FVNCTTVCJYWXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol in lab experiments is that it has shown promising results in a number of different areas of research. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions for research on 2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol. One area of research could focus on understanding the compound's mechanism of action in more detail. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory and anticancer agent. Finally, more research could be done to explore its potential as an antioxidant and its ability to protect against oxidative stress.

Synthesis Methods

The synthesis of 2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol involves the reaction of 2-methyl-6-nitrophenol with 2-thienylacetic acid to form the corresponding ester. This ester is then reduced with sodium borohydride to give the dihydro compound. The dihydro compound is then cyclized with triethylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to give the final product.

Scientific Research Applications

2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an antioxidant and its ability to protect against oxidative stress.

properties

Product Name

2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-methyl-6-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C21H18N2O2S/c1-13-6-4-8-15(20(13)24)21-23-17(14-7-2-3-9-18(14)25-21)12-16(22-23)19-10-5-11-26-19/h2-11,17,21,24H,12H2,1H3

InChI Key

FVNCTTVCJYWXDI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1O)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2

Canonical SMILES

CC1=C(C(=CC=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.